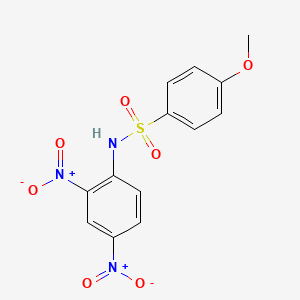
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- is an organic compound with the molecular formula C12H9N3O6S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2,4-dinitrophenyl group and a methoxy group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups at the ortho and para positions makes the aromatic ring susceptible to nucleophilic attack.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are commonly used under basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzenesulfonamides with various nucleophiles.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- involves its interaction with specific molecular targets. The nitro groups and the sulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function . The methoxy group may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-Dinitrophenyl)benzenesulfonamide
- N-(2,4-Dimethoxyphenyl)benzenesulfonamide
- N-(2,5-Dimethylphenyl)benzenesulfonamide
- N-(2,4-Dichlorophenyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- is unique due to the presence of both electron-withdrawing nitro groups and an electron-donating methoxy group. This combination of substituents imparts distinct chemical reactivity and binding properties compared to other similar compounds. The methoxy group enhances the compound’s solubility and may improve its pharmacokinetic properties, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
61072-73-9 |
|---|---|
Fórmula molecular |
C13H11N3O7S |
Peso molecular |
353.31 g/mol |
Nombre IUPAC |
N-(2,4-dinitrophenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H11N3O7S/c1-23-10-3-5-11(6-4-10)24(21,22)14-12-7-2-9(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |
Clave InChI |
HACXSVIXKIJDME-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


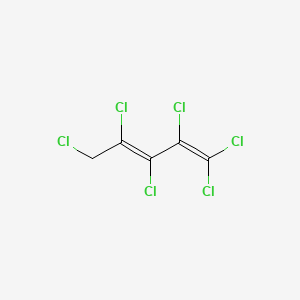
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
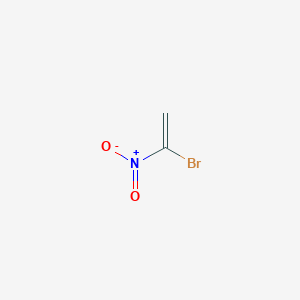
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
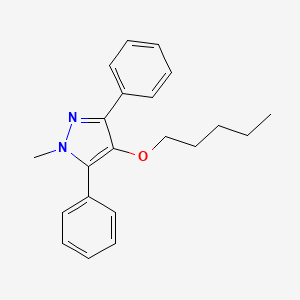
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
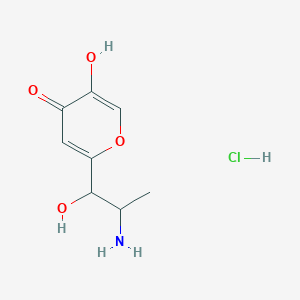

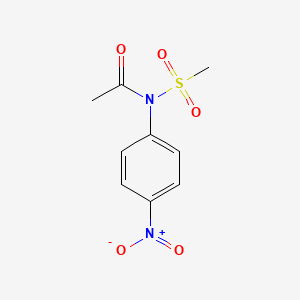
![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)
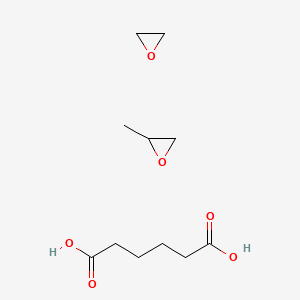
![1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14605551.png)
